An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a fluorinated heterocyclic compound, it represents a scaffold of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, offers a detailed, plausible synthetic route with mechanistic insights, and explores its potential based on the known bioactivities of related benzothiophene derivatives. The strategic incorporation of a fluorine atom and a methyl ester group onto the benzothiophene core imparts unique electronic and steric properties, which are discussed in the context of drug design and molecular engineering. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this and similar molecular entities.
Introduction: The Significance of Fluorinated Benzothiophenes
The benzothiophene scaffold is a prominent bicyclic aromatic heterocycle, integral to the structure of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1] The benzothiophene core is present in several marketed drugs, such as the leukotriene inhibitor Zileuton and the selective estrogen receptor modulator Raloxifene.[1]
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating the acidity and basicity of nearby functional groups.[2][3]
Methyl 7-fluoro-1-benzothiophene-2-carboxylate combines these key features: a privileged benzothiophene nucleus, a strategically placed fluorine atom, and a methyl ester group that can serve as a handle for further chemical modifications. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Profile
Core Properties
Precise experimental data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is not extensively reported in publicly accessible literature. However, its fundamental properties can be reliably computed and are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | methyl 7-fluoro-1-benzothiophene-2-carboxylate | PubChem[4] |
| CAS Number | 550998-54-4 | PubChem[4] |
| Molecular Formula | C₁₀H₇FO₂S | PubChem[4] |
| Molecular Weight | 210.23 g/mol | PubChem[4] |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=CC=C2)F | PubChem[4] |
| InChIKey | NOARBDNEINIRHZ-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and acetone. | Inferred |
Table 1: Core physicochemical properties of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.
Spectroscopic Signature
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The fluorine at position 7 will cause splitting of the adjacent proton signals.
-
Thiophene Proton (1H): The proton at position 3 of the thiophene ring is expected to appear as a singlet in the aromatic region.
-
Methyl Protons (3H): The methyl ester protons will appear as a sharp singlet, likely around δ 3.9 ppm.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.[6]
-
Aromatic and Thiophene Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).
-
Methyl Carbon: The methyl carbon of the ester group will appear upfield, typically around δ 52 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected around 1600 cm⁻¹.
-
C-O Stretch: Bands corresponding to the ester C-O stretching will be present around 1100-1300 cm⁻¹.[6]
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of the compound.
Synthesis and Mechanistic Considerations
A robust and plausible synthetic pathway to Methyl 7-fluoro-1-benzothiophene-2-carboxylate can be designed based on established methodologies for constructing the benzothiophene ring system, such as the Friedländer annulation or related condensation reactions.[7] A likely precursor would be 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[8]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid
-
Rationale: This step involves a base-catalyzed condensation reaction to construct the benzothiophene ring. Sodium methoxide acts as a base to deprotonate the thiol, which then undergoes nucleophilic substitution with methyl chloroacetate, followed by intramolecular cyclization and saponification.
-
Procedure:
-
To a solution of 2-fluoro-6-mercaptobenzaldehyde (1.0 eq) in anhydrous methanol, sodium methoxide (2.2 eq) is added portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl chloroacetate (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After cooling, the reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[8]
-
Step 2: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate
-
Rationale: This is a standard Fischer esterification reaction. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.
-
Procedure:
-
7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.
-
The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure Methyl 7-fluoro-1-benzothiophene-2-carboxylate.
-
Reaction Mechanism Visualization
Caption: Mechanism of the acid-catalyzed esterification step.
Potential Applications in Research and Drug Development
The structural features of Methyl 7-fluoro-1-benzothiophene-2-carboxylate make it a highly attractive starting material for the synthesis of new chemical entities with therapeutic potential.
-
Antimicrobial Agents: Benzothiophene derivatives have shown promise as antimicrobial agents. The acylhydrazone derivatives of benzothiophenes, for instance, have been investigated for their activity against multidrug-resistant Staphylococcus aureus.[9] The title compound can be readily converted to the corresponding hydrazide and subsequently to a library of acylhydrazones for antimicrobial screening.
-
Anticancer and Kinase Inhibitors: The benzothiophene core is found in various compounds with anticancer properties.[1] The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate amide libraries for screening against different cancer cell lines and protein kinases.
-
Anti-inflammatory and Analgesic Agents: Certain benzothiophene derivatives possess anti-inflammatory and analgesic activities.[9] The fluorine atom can enhance the potency and metabolic stability of these compounds, making the 7-fluoro analogue a promising scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Organic Materials: Benzothiophene-based molecules are also used in the development of organic semiconductors and photoelectric materials.[10] The electronic properties of the title compound, modulated by the fluorine atom, could be exploited in the design of new materials for organic electronics.
Safety and Handling
While specific toxicity data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is unavailable, general precautions for handling laboratory chemicals should be observed. Based on the parent compound, 7-fluoro-1-benzothiophene, the following hazards may be anticipated[11]:
-
Harmful if swallowed (H302).[11]
-
Harmful in contact with skin (H312).[11]
-
Causes skin irritation (H315).[11]
-
Causes serious eye irritation (H319).[11]
-
Harmful if inhaled (H332).[11]
-
May cause respiratory irritation (H335).[11]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a synthetically versatile and medicinally relevant molecule. Its core structure combines the proven biological significance of the benzothiophene scaffold with the strategic advantages of fluorination. This guide has provided a detailed overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications. As research into fluorinated heterocycles continues to expand, this compound stands out as a valuable building block for the discovery and development of next-generation pharmaceuticals and advanced materials.
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PubChem. (n.d.). 7-Fluoro-1-benzothiophene. National Center for Biotechnology Information. Retrieved from [Link]
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Geronikaki, A., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(11), 3192. Available at: [Link]
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